5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-
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Overview
Description
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- is a sulfur-containing heterocyclic compound. It is part of the benzoxathiepin family, which is known for its diverse biological activities. These compounds have a rigid non-planar scaffold, making them of interest in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- involves several steps. One common method includes the regioselective Dieckmann cyclization of alkylated 2-mercaptophenol, followed by hydrolysis and decarboxylation . The carbonyl group of the compound can be protected by cyclic and acyclic ketals . Additionally, the compound can be synthesized using a combination of Horner–Wadsworth–Emmons and Michael reactions to obtain derivatives of β-substituted carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine (Br₂).
Reduction: Sodium borohydride (NaBH₄) can be used to reduce the compound.
Substitution: The compound reacts with hydroxylamine and hydrazines.
Common Reagents and Conditions
Oxidation: Bromine (Br₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Hydroxylamine, hydrazines
Major Products
The major products formed from these reactions include derivatives of β-substituted carboxylic acid and α-amino acids .
Scientific Research Applications
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- has several scientific research applications:
Chemistry: Used in the synthesis of various derivatives for studying chemical properties and reactions.
Medicine: Potential therapeutic agent for ischemic cardiopathies, thrombosis, hypertension, and cerebral circulatory disorders.
Industry: Used in the preparation of fragrances, particularly for fresh, marine, and ozone aromas.
Mechanism of Action
The mechanism of action of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- involves its interaction with serotonin S₂ receptors and calcium channels . By blocking these receptors and channels, the compound can exert its therapeutic effects, such as relieving cerebral vasospasm and improving renal circulation .
Comparison with Similar Compounds
Similar Compounds
2H-1,5-Benzoxathiepin-3(4H)-one: Another member of the benzoxathiepin family with similar biological activities.
2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one: A related compound with different substituents and biological activities.
Uniqueness
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest .
Properties
CAS No. |
821768-59-6 |
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Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(prop-2-enoxymethyl)-2,3-dihydro-4,1-benzoxathiepin-5-one |
InChI |
InChI=1S/C13H14O3S/c1-2-7-15-8-10-9-17-12-6-4-3-5-11(12)13(14)16-10/h2-6,10H,1,7-9H2 |
InChI Key |
OAAGWEOHPOIDJS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CSC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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